2-benzamido-5-[(4-benzamido-3-carboxyphenyl)methyl]benzoic acid
Description
2-benzamido-5-[(4-benzamido-3-carboxyphenyl)methyl]benzoic acid is a complex organic compound with significant potential in scientific research. Its structure consists of benzamido groups and carboxyphenyl groups, making it a versatile molecule for various applications.
Properties
IUPAC Name |
2-benzamido-5-[(4-benzamido-3-carboxyphenyl)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22N2O6/c32-26(20-7-3-1-4-8-20)30-24-13-11-18(16-22(24)28(34)35)15-19-12-14-25(23(17-19)29(36)37)31-27(33)21-9-5-2-6-10-21/h1-14,16-17H,15H2,(H,30,32)(H,31,33)(H,34,35)(H,36,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFPOMEJEFHTCQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)CC3=CC(=C(C=C3)NC(=O)C4=CC=CC=C4)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzamido-5-[(4-benzamido-3-carboxyphenyl)methyl]benzoic acid typically involves the condensation of benzoic acids and amines. This reaction can be performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is efficient, eco-friendly, and provides high yields.
Industrial Production Methods
the principles of green chemistry, such as using recoverable catalysts and minimizing waste, are likely to be applied to scale up the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-benzamido-5-[(4-benzamido-3-carboxyphenyl)methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2-benzamido-5-[(4-benzamido-3-carboxyphenyl)methyl]benzoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: It may be used in drug development and as a therapeutic agent.
Industry: Its properties make it suitable for use in material science and other industrial applications.
Mechanism of Action
The mechanism of action of 2-benzamido-5-[(4-benzamido-3-carboxyphenyl)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s benzamido groups allow it to form hydrogen bonds and interact with various biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
5-carboxyl-2,4-di-benzamidobenzoic acid: This compound is a noncompetitive antagonist of GLUK5 receptors and has been studied for its potential in treating pain, migraine, and epilepsy.
Ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate: This compound is synthesized from (S)-N-α-benzoyl-l-arginine ethyl ester hydrochloride and acetylacetone and has applications in medicinal chemistry.
Uniqueness
2-benzamido-5-[(4-benzamido-3-carboxyphenyl)methyl]benzoic acid is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its versatility and potential for various scientific research applications make it a valuable compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
